

Technical Guide: Structure Elucidation of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

2-((2,4-

Compound Name: *Dibromophenoxy)methyl)tetrahydr
o-2H-pyran*

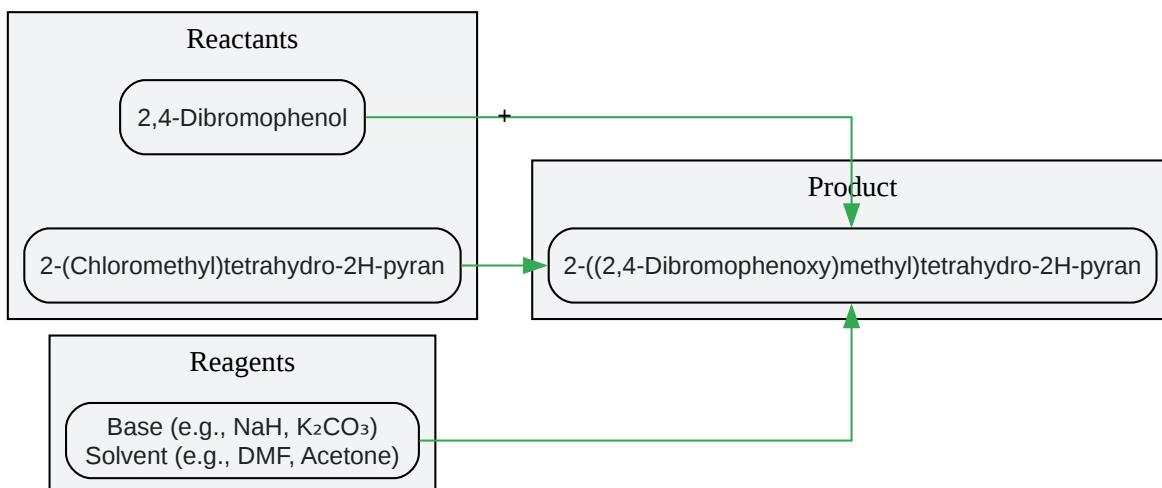
Cat. No.: *B582599*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the novel compound **2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran**. Due to the absence of published experimental data for this specific molecule, this guide presents a detailed, predicted methodology for its synthesis and characterization. The structural analysis is based on established spectroscopic principles and data from analogous compounds, offering a robust framework for researchers working with similar chemical entities. This document includes a proposed synthetic protocol, predicted analytical data (¹H NMR, ¹³C NMR, IR, and MS), and visual workflows to facilitate understanding and replication.


Introduction

2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran is a molecule of interest in medicinal chemistry and drug development due to its combination of a brominated aromatic ring and a tetrahydropyran moiety. The dibromophenoxy group is a common feature in various biologically active compounds, while the tetrahydropyran ring is a prevalent scaffold in numerous natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties. A definitive structural elucidation is paramount for its potential applications. This guide outlines a systematic approach to its synthesis and structural verification.

Proposed Synthesis

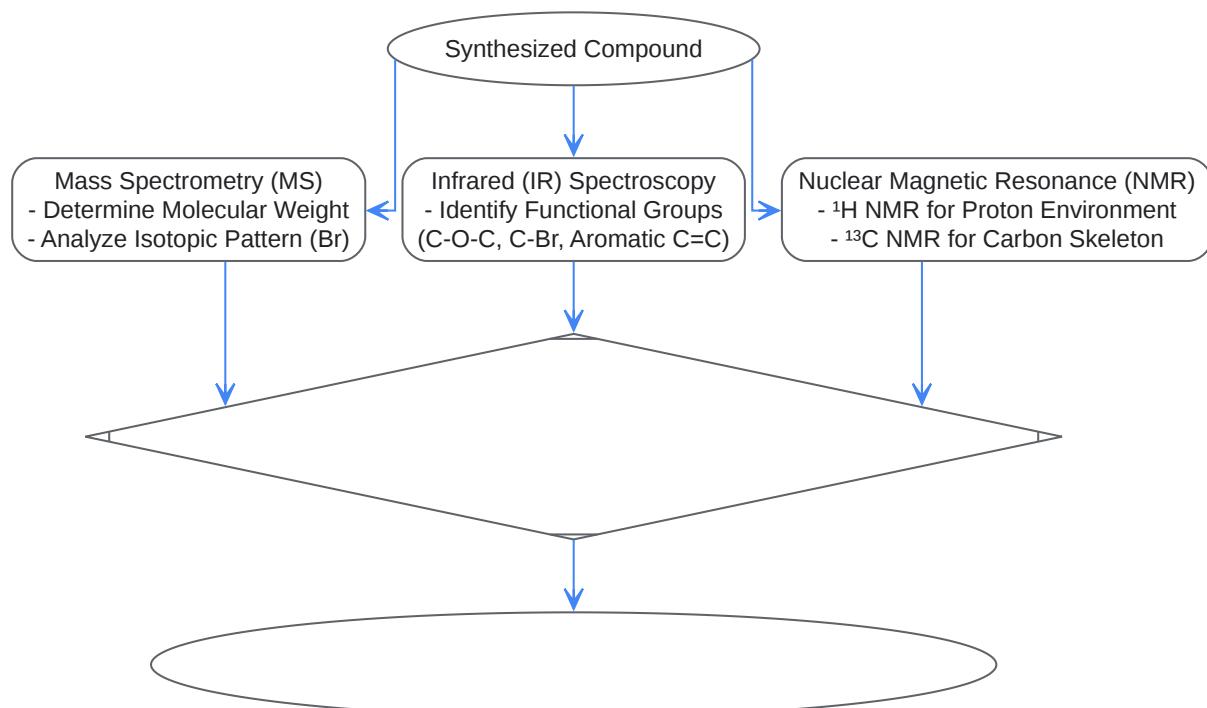
A reliable and straightforward method for the synthesis of **2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran** is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this proposed synthesis, 2,4-dibromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking 2-(chloromethyl)tetrahydro-2H-pyran.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Proposed Williamson Ether Synthesis Pathway.

Detailed Experimental Protocol


- Preparation of the Phenoxide: To a stirred solution of 2,4-dibromophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
- Reaction Mixture: Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium

2,4-dibromophenoxy.

- Nucleophilic Substitution: To the resulting solution, add 2-(chloromethyl)tetrahydro-2H-pyran (1.05 eq) dropwise at room temperature.
- Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure **2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran**.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of the synthesized compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Structure Elucidation.

Predicted Analytical Data

The following tables summarize the predicted quantitative data for **2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran** based on the analysis of its constituent chemical moieties.

Physical and Chemical Properties

Property	Predicted Value
Molecular Formula	C ₁₂ H ₁₄ Br ₂ O ₂
Molecular Weight	350.05 g/mol
Appearance	Colorless to pale yellow oil or low-melting solid
Solubility	Soluble in common organic solvents (e.g., CH ₂ Cl ₂ , CHCl ₃ , EtOAc), insoluble in water

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.65	d	1H	Ar-H (H-3)
~7.30	dd	1H	Ar-H (H-5)
~6.90	d	1H	Ar-H (H-6)
~4.10 - 4.00	m	1H	O-CH ₂ (pyran H-6a)
~4.05	dd	1H	O-CH ₂ -Ar (one proton)
~3.95	dd	1H	O-CH ₂ -Ar (one proton)
~3.60 - 3.50	m	1H	O-CH ₂ (pyran H-6e)
~3.65 - 3.55	m	1H	CH-O (pyran H-2)
~1.90 - 1.50	m	6H	CH ₂ (pyran H-3, H-4, H-5)

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~153.0	Ar-C (C-1)
~133.0	Ar-C (C-3)
~130.0	Ar-C (C-5)
~115.0	Ar-C (C-6)
~114.0	Ar-C (C-4)
~112.0	Ar-C (C-2)
~78.0	O-CH ₂ (pyran C-6)
~72.0	O-CH ₂ -Ar
~68.0	CH-O (pyran C-2)
~30.0	CH ₂ (pyran C-4)
~25.5	CH ₂ (pyran C-5)
~23.0	CH ₂ (pyran C-3)

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3100	Medium	Aromatic C-H stretch
2850-2950	Strong	Aliphatic C-H stretch
1550-1600	Medium-Strong	Aromatic C=C stretch
1240-1260	Strong	Aryl-O stretch (asymmetric)
1050-1150	Strong	Aliphatic C-O-C stretch (ether)
550-650	Strong	C-Br stretch

Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
352	50	$[M+2]^+$ (with $^{81}Br_2$)
350	100	$[M]^+$ (with $^{79}Br^{81}Br$)
348	50	$[M-2]^+$ (with $^{79}Br_2$)
251/253	High	$[M - C_5H_9O]^+$
85	High	$[C_5H_9O]^+$ (tetrahydropyranylmethyl cation)

The mass spectrum is expected to show a characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks). The primary fragmentation would likely involve the cleavage of the ether bond.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and structural elucidation of **2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran**. The proposed Williamson ether synthesis is a high-yield and reliable method for its preparation. The detailed predicted spectroscopic data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The logical workflows and structured data presentation are designed to aid researchers, scientists, and drug development professionals in their work with this and related molecular structures. Future experimental validation of this data will be a valuable contribution to the field.

- To cite this document: BenchChem. [Technical Guide: Structure Elucidation of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b582599#2-2-4-dibromophenoxy-methyl-tetrahydro-2h-pyran-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com